molecular formula C26H20N2O B11515932 (3E)-3-[(2-methylphenyl)imino]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

(3E)-3-[(2-methylphenyl)imino]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11515932
M. Wt: 376.4 g/mol
InChI Key: KLCZQKKPTZPARA-UHFFFAOYSA-N
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Description

(3E)-3-[(2-methylphenyl)imino]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines an indole core with a naphthalene moiety and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2-methylphenyl)imino]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Attachment of the Naphthalene Moiety: This step involves the alkylation of the indole core with a naphthalene derivative, often using a Friedel-Crafts alkylation reaction.

    Introduction of the 2-Methylphenyl Group: The final step is the formation of the imine linkage by reacting the intermediate with 2-methylbenzaldehyde under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2-methylphenyl)imino]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of halogenated or alkylated products.

Scientific Research Applications

(3E)-3-[(2-methylphenyl)imino]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (3E)-3-[(2-methylphenyl)imino]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Interhalogens: Compounds containing two or more different halogen atoms, used for comparison due to their unique reactivity.

Uniqueness

(3E)-3-[(2-methylphenyl)imino]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one stands out due to its complex structure, which imparts unique chemical and biological properties. Its combination of an indole core with a naphthalene moiety and a 2-methylphenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H20N2O

Molecular Weight

376.4 g/mol

IUPAC Name

3-(2-methylphenyl)imino-1-(naphthalen-1-ylmethyl)indol-2-one

InChI

InChI=1S/C26H20N2O/c1-18-9-2-6-15-23(18)27-25-22-14-5-7-16-24(22)28(26(25)29)17-20-12-8-11-19-10-3-4-13-21(19)20/h2-16H,17H2,1H3

InChI Key

KLCZQKKPTZPARA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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